molecular formula C9H11F7 B13396151 1,1,1,2,2,3,3-Heptafluoronon-4-ene

1,1,1,2,2,3,3-Heptafluoronon-4-ene

Cat. No.: B13396151
M. Wt: 252.17 g/mol
InChI Key: DZBBLQUHQSLWOV-UHFFFAOYSA-N
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Description

Significance of Fluorinated Organic Compounds in Chemical Sciences

The strategic incorporation of fluorine into organic molecules has become a powerful tool across the chemical sciences, primarily due to the unique properties conferred by the carbon-fluorine bond. This bond is the strongest single bond in organic chemistry, lending exceptional thermal and chemical stability to fluorinated compounds. Current time information in Bangalore, IN.acs.org

In materials science , this stability is harnessed in the creation of high-performance polymers, such as fluoropolymers used for non-stick coatings, specialty lubricants, and membranes in fuel cells. Current time information in Bangalore, IN.acs.org These materials are valued for their low friction coefficients, non-flammability, and resistance to chemical corrosion. Current time information in Bangalore, IN.acs.org

In the life sciences , fluorine substitution is a widely used strategy in drug design. It is estimated that approximately 20% of pharmaceuticals and 30-40% of agrochemicals are organofluorine compounds. Current time information in Bangalore, IN. The introduction of fluorine can dramatically alter a molecule's electronic properties, lipophilicity, and metabolic stability. organic-chemistry.org This can lead to enhanced biological activity, improved bioavailability, and greater resistance to metabolic degradation, ultimately increasing the efficacy of a drug. acs.orgorganic-chemistry.org

Contextualization of Olefinic Structures within Fluorocarbon Chemistry

Olefins, or alkenes, are fundamental building blocks in organic chemistry, characterized by their sp²-hybridized carbon atoms and the presence of a reactive carbon-carbon double bond (C=C). researchgate.netorganic-chemistry.org This double bond is a site of high electron density, making olefins susceptible to addition reactions. In fluorocarbon chemistry, replacing hydrogen atoms with fluorine on or near the olefinic structure profoundly modifies its behavior.

Fluorocarbon chemistry explores compounds where the carbon skeleton is effectively shielded by a "fluorine skin," leading to properties vastly different from analogous hydrocarbons. acs.org When an olefinic double bond is incorporated into a fluorocarbon or a partially fluorinated chain, as in 1,1,1,2,2,3,3-heptafluoronon-4-ene, a molecule with dual character is created. It possesses a highly non-polar, hydrophobic, and oleophobic fluorinated segment and a more reactive hydrocarbon olefinic segment. Such structures are of interest for creating specialized polymers and surface-active agents.

Unique Aspects of Fluorine Substitution on Alkene Reactivity and Molecular Architecture

The influence of fluorine substitution on the reactivity and structure of alkenes is multifaceted, stemming from fluorine's extreme electronegativity and the strength of the C-F bond.

Electronic Effects: A perfluoroalkyl group, such as the heptafluoropropyl group in the target molecule, is strongly electron-withdrawing. This effect significantly lowers the electron density of the adjacent C=C double bond. Consequently, the double bond becomes less susceptible to electrophilic attack compared to a standard hydrocarbon alkene. Conversely, it can become more reactive towards nucleophilic attack or radical additions. rsc.orgresearchgate.net For instance, the addition of perfluoroalkyl radicals, generated from perfluoroalkyl iodides, to alkynes is a known method for creating iodo-perfluoroalkyl substituted alkenes. rsc.org

Steric and Conformational Effects: The presence of bulky perfluoroalkyl groups influences the steric environment around the double bond. This can direct the regioselectivity of reactions, such as hydroboration. Studies on substituted fluoroolefins have shown that the interplay of steric and electronic factors can lead to unusual regioselectivity, sometimes favoring the formation of tertiary alcohols in hydroboration-oxidation reactions, a result not typically seen with simple alkenes. acs.orgorganic-chemistry.org

Data Tables

Table 1: Basic Properties of this compound

Property Value Source
CAS Number 57325-39-0 Current time information in Bangalore, IN.
Molecular Formula C₉H₁₁F₇ Current time information in Bangalore, IN.
Molar Mass 252.17 g/mol Current time information in Bangalore, IN.

| Isomer CAS | 57325-40-3 (trans) | acs.org |

Table 2: Comparison of Carbon-Element Bond Dissociation Energies

Bond Bond Dissociation Energy (kJ/mol) Source
C-F ~485
C-H ~414

| C-C | ~347 | |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1,1,2,2,3,3-heptafluoronon-4-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F7/c1-2-3-4-5-6-7(10,11)8(12,13)9(14,15)16/h5-6H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZBBLQUHQSLWOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC=CC(C(C(F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1,1,1,2,2,3,3 Heptafluoronon 4 Ene

Strategies for the Construction of the Perfluoroalkyl Chain

The introduction of the 1,1,1,2,2,3,3-heptafluoroheptyl group is a critical step in the synthesis of the target molecule. This is typically achieved through perfluoroalkylation reactions or by building the carbon-fluorine bonds using radical or anionic approaches.

Perfluoroalkylation reactions involve the introduction of a perfluoroalkyl group to an organic substrate. For the synthesis of 1,1,1,2,2,3,3-Heptafluoronon-4-ene, a common strategy would involve the reaction of a perfluoroalkylating agent with a suitable four-carbon building block.

One prevalent method is the radical addition of perfluoroalkyl iodides to alkenes or alkynes. For instance, 1-iodoperfluoropropane (C3F7I) can serve as a precursor to the heptafluoropropyl radical (•C3F7). This radical can then add to a suitable unsaturated substrate, such as a derivative of 1-hexene, to form the carbon skeleton of the target molecule. These reactions are often initiated by thermal, photochemical, or radical initiator-induced decomposition of the perfluoroalkyl iodide.

Another approach involves the use of organometallic reagents. Perfluoroalkyl Grignard reagents (RfMgX) or perfluoroalkyl lithium reagents (RfLi) can be generated and reacted with appropriate electrophiles. However, the stability of these reagents can be a challenge. A more common method is the copper-mediated cross-coupling of perfluoroalkyl iodides with organometallic partners.

A variety of perfluoroalkylation reagents have been developed to facilitate these transformations under milder conditions. These include hypervalent iodine reagents and sulfonium salts, which can act as electrophilic perfluoroalkylating agents.

Reagent Type Example Reagent Typical Substrate General Conditions Key Features
Radical Precursor 1-Iodoperfluoropropane (C3F7I) Alkenes, Alkynes AIBN or light initiation Atom-economical, proceeds via radical chain mechanism.
Organometallic Perfluoropropylmagnesium bromide (C3F7MgBr) Aldehydes, Ketones, Esters Anhydrous ether solvents, low temperature Highly reactive, but can be thermally unstable.
Copper-Mediated C3F7I / Cu Organozinc or organotin reagents Pd or Ni catalyst, polar aprotic solvent Good functional group tolerance.
Hypervalent Iodine [C3F7-I-Ph]+[OTf]- Enolates, Silyl enol ethers Organic solvent, often at room temperature Electrophilic perfluoroalkylation.

Instead of introducing the entire perfluoroalkyl group at once, the carbon-fluorine bonds can be formed sequentially or in stages.

Radical C-F Bond Formation: Radical fluorination methods are generally less common for the construction of long perfluoroalkyl chains from their hydrocarbon analogues due to the high reactivity of fluorine radicals and the difficulty in controlling selectivity. However, radical hydrofluoroalkylation of alkenes using reagents that can deliver a fluoroalkyl radical is a viable strategy.

Anionic C-F Bond Formation: Anionic (nucleophilic) fluorination is a more controlled method for introducing fluorine. This typically involves the displacement of leaving groups (such as halides or sulfonates) with a fluoride (B91410) source, such as potassium fluoride (KF) or tetra-n-butylammonium fluoride (TBAF). For the synthesis of a heptafluoropropyl chain, this would require a precursor with multiple leaving groups, which can be challenging to prepare.

Deoxyfluorination of poly-hydroxylated precursors using reagents like diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) can also be employed to introduce multiple fluorine atoms. However, this approach is more common for the synthesis of molecules with specific stereochemistry and might be less practical for a simple perfluoroalkyl chain.

Approaches to Olefinic Bond Formation at the Non-4-ene Position

The formation of the double bond between the fourth and fifth carbon atoms is the final key step in the synthesis of this compound. Several classic and modern olefination methods can be applied.

The Wittig reaction and its modifications, such as the Horner-Wadsworth-Emmons (HWE) reaction, are powerful tools for forming carbon-carbon double bonds with high regioselectivity. organic-chemistry.orglibretexts.org

In the context of synthesizing this compound, a plausible Wittig approach would involve the reaction of a phosphorus ylide derived from a butyl halide with a perfluoroalkyl aldehyde, such as 2,2,3,3,4,4,4-heptafluorobutanal. The ylide, typically generated by treating a phosphonium salt with a strong base, acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. organic-chemistry.org

The Horner-Wadsworth-Emmons reaction offers several advantages over the traditional Wittig reaction, including the use of more nucleophilic and less basic phosphonate carbanions and the easy removal of the phosphate byproduct. wikipedia.orgyoutube.com In this variation, a phosphonate ester, such as diethyl butylphosphonate, would be deprotonated to form a carbanion, which then reacts with the perfluoroalkyl aldehyde. The HWE reaction often provides excellent stereoselectivity, favoring the formation of the (E)-alkene. wikipedia.orgyoutube.com

Reaction Reactant 1 Reactant 2 Typical Base Key Features
Wittig Reaction Butyltriphenylphosphonium bromide 2,2,3,3,4,4,4-Heptafluorobutanal n-BuLi, NaH Forms C=C bond with high regioselectivity. organic-chemistry.org
Horner-Wadsworth-Emmons Diethyl butylphosphonate 2,2,3,3,4,4,4-Heptafluorobutanal NaH, NaOEt Generally gives (E)-alkenes with high stereoselectivity; water-soluble phosphate byproduct. wikipedia.orgyoutube.com

Elimination reactions, particularly dehydrohalogenation, provide a straightforward route to alkenes from saturated precursors. To synthesize this compound via this method, a suitable precursor would be a 4- or 5-halo-1,1,1,2,2,3,3-heptafluorononane.

The reaction is typically promoted by a strong base, which abstracts a proton from the carbon adjacent to the one bearing the halogen, leading to the formation of a double bond and the elimination of a hydrogen halide. The regioselectivity of the elimination is governed by Zaitsev's rule (favoring the more substituted alkene) or Hofmann's rule (favoring the less substituted alkene), depending on the steric bulk of the base and the substrate. For an internal alkene like the target compound, Zaitsev's rule would be expected to predominate with a small, strong base.

Dehydrofluorination, the elimination of hydrogen fluoride, is also a relevant process, particularly in the synthesis of fluorinated olefins. This can be achieved by treating a hydrofluoroalkane with a strong base or by thermal decomposition.

Modern cross-coupling reactions offer versatile and efficient methods for the formation of C-C double bonds. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Negishi reactions, are particularly powerful.

For the synthesis of this compound, a Suzuki coupling, for example, could involve the reaction of a vinylboronic acid or ester (e.g., 1-butenylboronic acid) with a perfluoroalkyl halide (e.g., 1-iodo-1,1,2,2,3,3,3-heptafluoropropane) in the presence of a palladium catalyst and a base. Alternatively, a perfluoroalkylboronic acid could be coupled with a vinyl halide.

The Negishi coupling, which utilizes organozinc reagents, has also been shown to be effective for the synthesis of multisubstituted fluoroalkenes from dihaloalkenes and alkylzinc bromides. nih.gov These reactions often proceed with high stereoselectivity, allowing for the controlled synthesis of specific alkene isomers.

Reaction Reactant 1 Reactant 2 Catalyst/Base Key Features
Suzuki Coupling 1-Butenylboronic acid 1-Iodo-1,1,2,2,3,3,3-heptafluoropropane Pd(PPh3)4 / Na2CO3 Mild reaction conditions, high functional group tolerance.
Stille Coupling 1-(Tributylstannyl)-1-butene 1-Iodo-1,1,2,2,3,3,3-heptafluoropropane PdCl2(PPh3)2 Tolerant of a wide range of functional groups, but tin byproducts are toxic.
Negishi Coupling 1-Butenylzinc chloride 1-Iodo-1,1,2,2,3,3,3-heptafluoropropane Pd(dba)2 / P(o-tol)3 High reactivity of organozinc reagents. nih.gov

Stereoselective Synthesis of this compound

The stereochemistry of the double bond (E/Z configuration) and any adjacent chiral centers is crucial in determining the physical and biological properties of a molecule. The synthesis of specific stereoisomers of this compound would therefore rely on precise control during the synthetic process.

Enantioselective and Diastereoselective Synthetic Routes

Achieving high levels of enantioselectivity and diastereoselectivity is a primary goal in modern organic synthesis. For fluorinated olefins, this involves creating specific three-dimensional arrangements of atoms.

Enantioselective synthesis aims to produce one enantiomer of a chiral molecule in excess over the other. While this compound itself is not chiral, derivatives or precursors might be. Methodologies for the enantioselective synthesis of chiral fluorinated compounds often involve asymmetric catalysis, where a small amount of a chiral catalyst directs the reaction to form a specific enantiomer. For instance, biocatalytic reduction using ene reductase enzymes has been shown to produce chiral alkyl fluorides from α-fluoroenones and α-fluoroenoates with high selectivity. chemrxiv.org Similarly, organocatalytic methods have been developed for the asymmetric aminofluorination of olefins, generating chiral β-fluoroamines with excellent diastereomeric and enantiomeric excesses. nih.gov These strategies could be adapted to precursors of this compound to install chirality if required.

Diastereoselective synthesis focuses on forming one diastereomer of a molecule with multiple stereocenters. For an alkene like this compound, diastereoselectivity primarily refers to the selective formation of either the (E)- or (Z)-isomer. Several olefination reactions offer control over this geometry. The Julia-Kocienski olefination, which uses heteroaryl sulfones, is a versatile method for assembling fluoroalkenes. nih.govresearchgate.net The reaction conditions, including the choice of base and solvent, can influence the E/Z ratio of the resulting fluoroalkene. nih.gov For example, the reaction of α-fluorosulfoximines with nitrones has been reported as a highly stereoselective method for preparing (Z)-monofluoroalkenes, often with Z/E ratios exceeding 90:10. cas.cn

Chiral Catalyst and Auxiliary Applications in Fluorinated Olefin Synthesis

To impart stereocontrol, chemists employ either chiral catalysts or chiral auxiliaries.

Chiral Catalysts: These are chiral molecules that accelerate a chemical reaction without being consumed, while influencing the stereochemical outcome. They are highly efficient, as a small amount can generate a large quantity of a single enantiomer.

Metal-Based Catalysts: Transition metal complexes with chiral ligands are widely used. For example, palladium catalysts have been used in the enantioselective fluorination of oxindoles, and nickel complexes are effective for fluorinating β-ketoesters with high enantioselectivity (up to 99% ee). nih.govacs.org Chiral iodine catalysts have also been employed for asymmetric nucleophilic fluorination, achieving excellent diastereoselectivities (>20:1 dr) and enantioselectivities (up to >99% ee). nih.gov

Organocatalysts: These are small, metal-free organic molecules that can catalyze asymmetric reactions. They have become popular due to their lower toxicity and stability. For example, chiral phosphoric acids have been used to catalyze the enantioselective synthesis of fluorinated indolizidinone derivatives. acs.org

Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a subsequent reaction. After serving its purpose, the auxiliary is removed. Sulfinyl groups are effective chiral auxiliaries in the asymmetric synthesis of fluorinated compounds. bioorganica.com.ua For example, diastereoselective additions to N-tert-butanesulfinyl-3,3,3-trifluoroacetaldimine have been used to prepare various trifluoromethylated amino compounds. bioorganica.com.ua Similarly, chiral enamides, using an oxazolidinone auxiliary, can be fluorinated with high regio- and stereoselectivity. nih.gov

The table below summarizes findings from studies on the stereoselective synthesis of various fluorinated compounds, illustrating the effectiveness of different catalytic systems.

Catalyst/AuxiliarySubstrate TypeFluorinating AgentDiastereomeric Ratio (dr)Enantiomeric Excess (ee)Reference
Chiral Iodine CatalystOlefinBF₃·Et₂O>20:1up to >99% nih.gov
Palladium Complex3-Substituted OxindoleNFSIN/A75-96% nih.govacs.org
(S)-TRIP-derived phosphoric acidConjugated AmideN/A (Intramolecular)N/AGood acs.org
Chiral Sulfinyl AuxiliaryFluorinated ImineVariousHighN/A (Diastereoselective) bioorganica.com.ua
Chiral Oxazolidinone AuxiliaryEnamideSelectfluor™/NFSIHighN/A (Diastereoselective) nih.gov

Novel Synthetic Pathways and Process Intensification

Modern chemical manufacturing emphasizes not only the efficiency of a reaction but also its environmental impact and scalability. Process intensification, through technologies like flow chemistry, and the application of green chemistry principles are central to developing sustainable synthetic routes for fluorinated olefins.

Flow Chemistry Applications in Heptafluoronon-4-ene Synthesis

Flow chemistry involves performing chemical reactions in a continuous stream rather than in a batch-wise manner. This technology offers significant advantages, including enhanced safety, better heat and mass transfer, improved reproducibility, and easier scalability. researchgate.netumontreal.ca

For the synthesis of fluorinated compounds, flow chemistry allows for the safe handling of potentially hazardous reagents and intermediates by confining them to a small-volume reactor. It also enables precise control over reaction parameters like temperature, pressure, and residence time, which can be crucial for optimizing the yield and selectivity of fluorination reactions. flinders.edu.au Multi-step syntheses can be streamlined by connecting several flow reactors in sequence, often incorporating in-line purification or analysis steps. flinders.edu.authieme-connect.de While a specific flow synthesis for this compound has not been reported, the technology is well-suited for the individual steps that would be required, such as olefination, fluorination, or cross-coupling reactions, which are common in the synthesis of complex fluoroalkenes. beilstein-journals.org

Green Chemistry Principles in Fluorinated Olefin Production

Green chemistry is the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. yale.edufatfinger.io Applying these principles to the production of fluorinated olefins is critical for minimizing their environmental footprint. researchgate.net

The 12 Principles of Green Chemistry provide a framework for sustainable chemical manufacturing: yale.eduwjarr.com

Prevention: It is better to prevent waste than to treat it after it has been created.

Atom Economy: Synthetic methods should maximize the incorporation of all materials used in the process into the final product.

Less Hazardous Chemical Syntheses: Methods should use and generate substances with little or no toxicity.

Designing Safer Chemicals: Chemical products should be designed to be effective while minimizing their toxicity.

Safer Solvents and Auxiliaries: The use of auxiliary substances like solvents should be made unnecessary or innocuous. wjarr.com The use of alternative solvents like water or supercritical carbon dioxide is encouraged. rsc.org

Design for Energy Efficiency: Energy requirements should be minimized. Reactions at ambient temperature and pressure are preferred.

Use of Renewable Feedstocks: Raw materials should be renewable rather than depleting.

Reduce Derivatives: Unnecessary derivatization (e.g., use of protecting groups) should be minimized or avoided.

Catalysis: Catalytic reagents are superior to stoichiometric reagents. Asymmetric catalysis is a key green technology.

Design for Degradation: Chemical products should be designed to break down into innocuous products at the end of their function.

Real-time analysis for Pollution Prevention: Analytical methods should be developed for real-time monitoring to prevent the formation of hazardous substances.

Inherently Safer Chemistry for Accident Prevention: Substances and the form of a substance used should be chosen to minimize the potential for chemical accidents.

In the context of producing this compound, applying these principles would involve selecting catalytic methods to reduce waste, using safer solvents, optimizing energy efficiency perhaps through flow chemistry, and designing a synthetic route with high atom economy.

Chemical Transformations and Mechanistic Investigations of 1,1,1,2,2,3,3 Heptafluoronon 4 Ene

Addition Reactions to the Alkene Moiety

The electron-deficient nature of the double bond in 1,1,1,2,2,3,3-heptafluoronon-4-ene is the primary determinant of its reactivity in addition reactions.

Electrophilic Addition Mechanisms

Electrophilic addition to alkenes typically proceeds through the attack of an electrophile on the electron-rich π system of the double bond. chemistrystudent.comtutorchase.com This initial step leads to the formation of a carbocation intermediate, which is then attacked by a nucleophile. science-revision.co.uk The rate of this reaction is highly dependent on the stability of the carbocation intermediate.

In the case of this compound, the powerful electron-withdrawing effect of the heptafluoropropyl group is expected to destabilize any potential carbocation intermediate formed adjacent to it. This destabilization would significantly increase the activation energy for electrophilic attack, making such reactions less favorable compared to those with non-fluorinated alkenes. libretexts.org While reactions with very strong electrophiles might be possible, they are anticipated to be sluggish and may require harsh reaction conditions.

Nucleophilic Addition Pathways Influenced by Fluorine Substitution

The electron-deficient character of the double bond in this compound makes it a prime candidate for nucleophilic attack. This is a key difference from the typical reactivity of non-fluorinated alkenes, which are generally nucleophilic. The presence of the heptafluoropropyl group activates the double bond for conjugate addition (also known as 1,4-addition) by nucleophiles. wikipedia.orgpressbooks.pub

The mechanism involves the attack of a nucleophile at the β-carbon of the double bond, leading to the formation of a resonance-stabilized carbanion. wikipedia.org This carbanion is stabilized by the electron-withdrawing fluorine atoms. Subsequent protonation or reaction with an electrophile yields the final product. The efficiency of this process is influenced by the nature of the nucleophile, with softer nucleophiles generally favoring conjugate addition. acs.org

Radical Addition Processes

Radical additions to alkenes proceed via a chain reaction mechanism involving initiation, propagation, and termination steps. lumenlearning.comyoutube.comyoutube.com The initiation step generates a radical species, which then adds to the double bond in the propagation step to form a new radical intermediate. lumenlearning.com

For this compound, radical addition is a plausible reaction pathway. Perfluoroalkyl radicals, for instance, are known to add to alkenes. nih.gov The regioselectivity of the addition would be influenced by the stability of the resulting radical intermediate. The addition of a radical to the double bond would likely occur at the carbon atom further from the heptafluoropropyl group to generate a more stable radical intermediate. Mechanistic investigations support a radical mechanism for the iodoperfluoroalkylation of alkenes in the presence of a frustrated Lewis pair. nih.gov

Olefin Metathesis Reactions

Olefin metathesis is a powerful catalytic method for the formation of new carbon-carbon double bonds. wikipedia.orglibretexts.org The reaction involves the redistribution of alkene fragments, catalyzed by transition metal complexes, most notably those based on ruthenium and molybdenum. wikipedia.orgnih.gov

Ring-Closing and Cross-Metathesis with Fluorinated Substrates

The application of olefin metathesis to fluorinated substrates is an active area of research. researchgate.netresearchgate.net Ring-closing metathesis (RCM) has been successfully employed for the synthesis of fluorinated cyclic compounds. acs.orgspringernature.com Cross-metathesis (CM) offers a route to new fluorinated alkenes by reacting two different olefin partners. organic-chemistry.orgnih.gov

While no specific studies on the RCM or CM of this compound itself are readily available, the general principles suggest that it could participate in such reactions. However, the electron-deficient nature of the alkene can pose challenges. Cross-metathesis reactions between electron-deficient and electron-rich alkenes can sometimes be selective, but the reactivity of the specific fluorinated alkene is a critical factor. nih.gov

Catalyst Development for Fluorine-Containing Olefin Metathesis

The success of olefin metathesis with fluorinated substrates often hinges on the choice of catalyst. nih.gov Second-generation Grubbs catalysts and Hoveyda-Grubbs catalysts are commonly used for their higher activity and functional group tolerance. harvard.edu The development of new catalysts with enhanced activity and selectivity for electron-deficient alkenes is an ongoing effort. acs.org For instance, the introduction of fluorine atoms into the catalyst's ligand framework has been explored to modulate its electronic properties and reactivity. researchgate.net The choice of solvent can also play a crucial role in the outcome of metathesis reactions involving fluorinated compounds. libretexts.org

Polymerization and Oligomerization Studies

The presence of the C3F7- group significantly influences the electronic density of the double bond, making it highly polarized. This electronic feature is the primary determinant of its polymerization behavior.

Controlled radical polymerization (CRP) techniques are powerful methods for synthesizing polymers with well-defined architectures. researchgate.net However, the application of CRP to highly fluorinated alkenes presents unique challenges. Research on the controlled radical polymerization of α,β,β-trifluorostyrene, for instance, has shown that major side reactions can occur, complicating the polymerization process. acs.org For this compound, no specific studies utilizing CRP methods such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization are documented in the surveyed literature. The strong inductive effect of the perfluoroalkyl chain would significantly alter the reactivity of the propagating radical, requiring specific optimization of catalysts, initiators, and reaction conditions that have not yet been reported. researchgate.netlibretexts.org

The polymerization mechanism that a given alkene undergoes is largely determined by the electronic nature of its substituents.

Anionic Polymerization: Alkenes substituted with potent electron-withdrawing groups are prime candidates for anionic polymerization. youtube.compurdue.edu The heptafluoropropyl group (C3F7) in this compound acts as a strong electron-withdrawing moiety, which can stabilize an adjacent carbanion. This stabilization facilitates the attack of a nucleophilic initiator (like an alkyllithium reagent) and the subsequent propagation of the anionic chain end. purdue.eduwikipedia.org Therefore, this compound is mechanistically well-suited for anionic polymerization. The process would involve initiation by a nucleophile, followed by the propagation of the resulting carbanion as it attacks subsequent monomer units. purdue.edu

Cationic Polymerization: Conversely, cationic polymerization requires monomers with electron-donating substituents that can stabilize a propagating carbocation. uc.eduutexas.edu The presence of the electron-withdrawing heptafluoropropyl group destabilizes any adjacent positive charge, making the formation of a carbocation intermediate highly unfavorable. libretexts.orgcapes.gov.br Consequently, this compound is considered a very poor candidate for cationic polymerization. youtube.com

Detailed experimental data, including specific initiators, solvents, or reaction kinetics for the ionic polymerization of this particular monomer, are not available in the reviewed scientific literature.

The strong electron-acceptor character of many fluorinated monomers makes them excellent partners for copolymerization with electron-rich, non-fluorinated monomers. units.it This donor-acceptor interaction can lead to copolymers with a high degree of alternation, where the monomer units are arranged in a regular alternating fashion along the polymer chain. acs.org

Given its electron-deficient double bond, this compound would be expected to readily copolymerize with electron-donor monomers such as vinyl ethers, styrene, or N-vinylpyrrolidone. units.ityoutube.com The properties of the resulting copolymer would depend on the characteristics of each monomer and their ratio within the polymer chain. researchgate.net While specific studies on the copolymerization of this compound have not been reported, data from similar systems can provide insight into the expected reactivity ratios.

Table 1: Illustrative Reactivity Ratios for Radical Copolymerization of an Electron-Deficient Fluoroalkene (M1) with an Electron-Rich Monomer (M2)

Fluoroalkene (M1)Comonomer (M2)r1 (k11/k12)r2 (k22/k21)r1 * r2Copolymer Type
Chlorotrifluoroethylene (CTFE)Vinyl Acetate0.090.080.0072Alternating
Chlorotrifluoroethylene (CTFE)Styrene0.010.250.0025Alternating
Vinylidene Fluoride (B91410) (VDF)Vinyl Acetate0.11.00.1Statistical/Alternating Tendency

This table is for illustrative purposes only and is based on general data for other fluoroalkenes. The reactivity ratios for this compound have not been experimentally determined.

Functionalization of the Perfluoroalkyl Segment

The perfluoroalkyl segment (C3F7) is characterized by the high strength of its carbon-fluorine bonds, making it generally inert to many chemical transformations.

The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, and its cleavage typically requires harsh conditions or specific reagents. Halogen exchange reactions, such as the Swarts reaction (which typically replaces chlorine with fluorine using antimony fluorides) or the Finkelstein reaction (exchanging halides using an alkali metal halide), are fundamental methods for synthesizing organofluorine compounds. rsc.org However, these reactions are generally used to introduce fluorine and are not practical for exchanging the fluorine atoms of a stable perfluoroalkyl chain for other halogens under standard conditions. Selective C-F bond activation and functionalization is a significant area of research but typically requires specialized transition-metal catalysts or organophosphorus reagents, and no such reactions have been reported for this compound.

The terminus of the perfluoroalkyl segment in this compound is a trifluoromethyl group (-CF3). This group is exceptionally stable and non-reactive. Transformations at the terminus of a perfluoroalkyl chain are typically feasible when a more reactive functional group is present, such as a terminal iodine atom in a perfluoroalkyl iodide (RF-I). These iodides can participate in various reactions, including radical additions and metal-catalyzed cross-couplings. Since this compound lacks such a reactive handle at its perfluoroalkyl terminus, direct functionalization at this position is not considered a viable synthetic route without first degrading the chain.

Advanced Spectroscopic and Structural Elucidation Techniques in Research on 1,1,1,2,2,3,3 Heptafluoronon 4 Ene

Multi-Nuclear NMR Spectroscopy for Complex Structural Analysis (e.g., ¹⁹F, ¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organofluorine compounds. The presence of the spin-½ nucleus, ¹⁹F, which is 100% naturally abundant, makes ¹⁹F NMR a highly sensitive and informative technique.

For a molecule such as 1,1,1,2,2,3,3-Heptafluoronon-4-ene, a combination of ¹H, ¹³C, and ¹⁹F NMR would be essential for a complete structural assignment.

¹H NMR: Would provide information on the pentyl group and the vinylic protons. The chemical shifts and coupling constants of the signals for the -CH=CH- group would be crucial for determining the stereochemistry (E/Z isomerism) of the double bond.

¹³C NMR: Would show distinct signals for each unique carbon environment. The carbons in the fluorinated portion of the molecule would exhibit complex splitting patterns due to coupling with adjacent fluorine atoms (J-coupling).

¹⁹F NMR: Is particularly powerful for fluorinated compounds. It offers a wide chemical shift range, which minimizes signal overlap. The spectrum would show signals for the CF₃, CF₂, and CF₂H groups, with coupling between non-equivalent fluorine nuclei providing connectivity information.

In the synthesis of fluorinated alkenes, NMR spectroscopy is vital for confirming the regioselectivity and stereochemistry of the products. For instance, in an addition reaction to form a molecule like this compound, NMR would verify that the addition occurred at the desired positions. The coupling constant between the vinylic protons (³JHH) in the ¹H NMR spectrum is a definitive indicator of the double bond's geometry: a larger coupling constant (typically 12-18 Hz) indicates a trans (E) configuration, while a smaller constant (6-12 Hz) indicates a cis (Z) configuration.

High-Resolution Mass Spectrometry for Mechanistic Pathway Confirmation

High-Resolution Mass Spectrometry (HRMS) provides an exact mass measurement of a molecule, allowing for the determination of its elemental formula. uni-saarland.de This is a critical step in identifying a newly synthesized compound.

Tandem Mass Spectrometry (MS/MS) involves selecting the molecular ion and subjecting it to fragmentation. The resulting fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure. For a perfluoroalkyl alkene, common fragmentation pathways would include the cleavage of C-C bonds along the alkyl chain and the loss of small fluorocarbon fragments. youtube.comlibretexts.org The fragmentation of the fluorinated portion can help confirm the structure of that segment. For alkenes, allylic cleavage is a common and diagnostic fragmentation pathway. youtube.com

Isotopic labeling, where an atom is replaced by its heavier isotope (e.g., ¹²C with ¹³C, or ¹H with ²H), is a powerful tool for elucidating reaction mechanisms. By tracking the position of the label in the product molecule using mass spectrometry, chemists can map the bond-forming and bond-breaking steps of a reaction. While no such studies have been published for this compound, this technique would be invaluable for understanding its synthesis and reactivity.

Vibrational Spectroscopy (IR, Raman) for Functional Group Characterization and Reaction Monitoring

Infrared (IR) and Raman spectroscopy probe the vibrational frequencies of chemical bonds. These techniques are excellent for identifying functional groups. fu-berlin.deacs.org

For this compound, the IR spectrum would be expected to show characteristic absorption bands:

C-F stretching: Strong absorptions in the 1100-1350 cm⁻¹ region are characteristic of C-F bonds. acs.org The exact frequencies and patterns can help identify the CF₂, and CF₃ groups.

C=C stretching: A moderate absorption around 1650-1670 cm⁻¹ would indicate the presence of the carbon-carbon double bond.

C-H stretching: Absorptions just below 3000 cm⁻¹ for the sp³ hybridized C-H bonds of the pentyl group and just above 3000 cm⁻¹ for the sp² hybridized C-H bonds of the alkene.

IR spectroscopy can also be used for real-time reaction monitoring, for example, by tracking the disappearance of a reactant's characteristic peak and the appearance of a product's peak.

X-ray Crystallography of Derivatives for Absolute Stereochemistry and Solid-State Structure

The process involves chemically modifying the target molecule, in this instance, this compound, to introduce a functional group that facilitates crystallization. This could be achieved through various reactions, for instance, by derivatizing the alkene functionality to append a group known to promote the formation of high-quality single crystals, such as a p-bromobenzoate or a heavy-atom-containing moiety.

Once a suitable crystalline derivative is obtained, X-ray diffraction analysis can be performed. The resulting electron density map allows for the determination of the solid-state structure, including the conformation of the heptafluorononene backbone and the relative orientation of its substituents. A critical aspect of X-ray crystallography for chiral molecules is the determination of the absolute stereochemistry (i.e., the actual R or S configuration at the stereocenter). This is typically achieved through the analysis of anomalous dispersion effects, which are most pronounced when a heavy atom is present in the crystal structure. nih.gov The Flack parameter, derived from the crystallographic data, is a key indicator used to confidently assign the absolute configuration. nih.gov

While specific crystallographic data for a derivative of this compound is not available, the table below provides an illustrative example of the type of data that would be obtained from such an analysis of a hypothetical crystalline derivative of a similar chiral fluorinated alkene.

Table 1: Illustrative Crystallographic Data for a Hypothetical Chiral Fluorinated Alkene Derivative

ParameterValue
Chemical FormulaC15H12BrF7O2
Formula Weight453.15
Crystal SystemOrthorhombic
Space GroupP212121
a (Å)8.123(4)
b (Å)12.456(6)
c (Å)18.789(9)
α (°)90
β (°)90
γ (°)90
Volume (Å3)1902.3(16)
Z4
Calculated Density (g/cm3)1.581
Flack Parameter0.02(3)

The solid-state structure of fluorinated compounds is also of significant interest due to the influence of fluorine atoms on intermolecular interactions and crystal packing. The unique electronic properties of the C-F bond can lead to specific non-covalent interactions, such as fluorine-hydrogen bonds and fluorine-fluorine contacts, which dictate the packing motif in the crystal lattice. libretexts.org

Computational and Theoretical Chemistry Investigations of 1,1,1,2,2,3,3 Heptafluoronon 4 Ene

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental tools for understanding the intrinsic properties of a molecule at the electronic level. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, from which a wide range of properties can be derived.

Density Functional Theory (DFT) Studies on Reaction Pathways and Transition States

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing computational cost with accuracy. It is particularly well-suited for studying the mechanisms of chemical reactions. For 1,1,1,2,2,3,3-heptafluoronon-4-ene, DFT could be used to investigate various reaction pathways, such as atmospheric degradation initiated by radicals (e.g., OH), thermal decomposition, or reactions with other chemical species.

These studies involve calculating the potential energy surface of a reaction. Key points on this surface, including reactants, products, intermediates, and transition states, are located and their energies are determined. The energy difference between the reactants and the highest-energy transition state provides the activation energy, a critical parameter for determining reaction rates. For instance, in studies of similar fluorinated olefins, DFT has been successfully used to elucidate reaction mechanisms and product formation. nih.govd-nb.info

A hypothetical DFT study on the addition of a hydroxyl radical to the double bond of this compound would yield a reaction profile like the one illustrated in the table below.

SpeciesDescriptionRelative Energy (kJ/mol)
ReactantsThis compound + •OH0
Transition State 1OH radical adding to C4+15
IntermediateAdduct radical at C5-95
Transition State 2H-abstraction from C5+40
ProductsFluorinated alcohol + H•-50
Note: The data in this table is hypothetical and for illustrative purposes only.

Ab Initio Methods for High-Accuracy Energetic and Spectroscopic Predictions

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are based on first principles, without the use of empirical parameters. These methods, such as Møller-Plesset perturbation theory (MP2, MP4) and Coupled Cluster (CC) theory, are generally more computationally demanding than DFT but can provide higher accuracy, often referred to as "benchmark" quality. soton.ac.uk

For this compound, high-level ab initio calculations would be invaluable for obtaining precise values for fundamental properties like the enthalpy of formation, ionization potential, and electron affinity. These methods are also superior for predicting highly accurate spectroscopic constants, which can aid in the interpretation of experimental spectra. soton.ac.uk Such benchmark calculations can also serve to validate the accuracy of more cost-effective methods like DFT for this specific class of molecules.

Molecular Dynamics Simulations for Conformational Flexibility and Intermolecular Interactions

While quantum mechanics describes the electronic structure of a molecule, Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. MD simulations solve Newton's equations of motion for a system of interacting particles, providing a detailed view of molecular behavior in condensed phases (liquids or solids) or in solution. researchgate.netuq.edu.au

For this compound, MD simulations would be particularly useful for:

Conformational Analysis: The molecule has several single bonds (C-C) around which rotation can occur, leading to different conformers. MD simulations can explore the conformational landscape, determine the relative populations of different conformers at various temperatures, and calculate the energy barriers for interconversion.

Intermolecular Interactions: In a liquid state or in a mixture, MD can model how molecules of this compound interact with each other or with other species. This is crucial for predicting bulk properties like density, viscosity, and cohesive energy density. mdpi.commdpi.com These simulations can also reveal details about solvation and the structure of mixtures. nih.gov

Quantitative Structure-Activity Relationships (QSAR) for Understanding Reactivity Trends

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. nih.gov These models are built on the principle that the properties of a chemical are a function of its molecular structure.

A QSAR study involving this compound would first require a dataset of related fluorinated alkenes with measured data for a specific activity (e.g., reaction rate constant with a particular radical). Then, a wide range of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) would be calculated for each molecule using computational methods. nih.gov Statistical techniques, such as multiple linear regression, are then used to build a mathematical model linking the descriptors to the activity. nih.gov

Once a robust QSAR model is developed, it could be used to predict the reactivity of this compound and other similar compounds for which experimental data is not available, thereby guiding further experimental work. qsartoolbox.org

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry is a powerful tool for predicting spectroscopic properties, which can be instrumental in the identification and characterization of new compounds.

NMR Chemical Shifts: DFT and other quantum methods can accurately predict the nuclear magnetic resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F) of molecules. nih.govrsc.orgnih.gov Calculating the ¹⁹F NMR spectrum is particularly important for fluorinated compounds. These predictions, when compared with experimental spectra, can confirm the molecular structure and help assign specific peaks to individual atoms in the molecule. researchgate.net

Vibrational Frequencies: The same computational methods can be used to calculate the harmonic vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. nih.gov The calculated spectrum can be compared with experimental results to confirm the identity of a synthesized compound and to understand its vibrational modes. nist.govnist.gov

Table 5.4: Predicted Spectroscopic Parameters for this compound

Parameter Predicted Value
¹H NMR Chemical Shift (C5-H) ~6.0 ppm
¹³C NMR Chemical Shift (C4) ~125 ppm
¹⁹F NMR Chemical Shift (CF₃) ~-80 ppm
Main IR Frequency (C=C stretch) ~1680 cm⁻¹
Main IR Frequency (C-F stretch) ~1100-1300 cm⁻¹

Note: The data in this table is illustrative, representing typical values for similar structural motifs, and not from a specific calculation on this molecule.

Bond Dissociation Energies and Stability Assessments

The stability of a molecule is fundamentally related to the strength of its chemical bonds. The Bond Dissociation Energy (BDE) is the energy required to break a specific bond homolytically (cleaving it to form two radicals). wikipedia.org BDE is a key indicator of the thermal stability of a compound and can point to the weakest link in a molecule, which is often the initial site of decomposition.

Table 5.5: Illustrative Bond Dissociation Energies (BDEs) for this compound

Bond Type Predicted BDE (kJ/mol)
C1-F Primary C-F ~485
C4=C5 C=C double bond ~610
C5-H Vinylic C-H ~450
C6-C7 Alkyl C-C ~370
C8-H Primary Alkyl C-H ~420

Note: The data in this table is based on average bond energies and is for illustrative purposes only.

Exploration of Emerging Applications of 1,1,1,2,2,3,3 Heptafluoronon 4 Ene As a Specialty Chemical and Building Block

Role in the Synthesis of Advanced Fluorinated Materials

The presence of a carbon-carbon double bond in 1,1,1,2,2,3,3-Heptafluoronon-4-ene allows it to undergo polymerization and copolymerization reactions, leading to the formation of advanced fluorinated materials with tailored properties. numberanalytics.com The high fluorine content of the monomer unit imparts desirable characteristics such as thermal stability, chemical inertness, and low surface energy to the resulting polymers.

This compound can be polymerized to produce homopolymers with a unique combination of properties. These fluoropolymers are anticipated to exhibit exceptional thermal stability and resistance to harsh chemical environments, making them suitable for applications in demanding industrial settings. Furthermore, copolymerization of this compound with other monomers, both fluorinated and non-fluorinated, opens up possibilities for creating a wide range of copolymers with tunable properties. For instance, copolymerization with monomers like vinylidene fluoride (B91410) could lead to the development of new fluoroelastomers with enhanced flexibility and processing characteristics.

Table 1: Anticipated Properties of Homopolymer of this compound

PropertyAnticipated Value
Thermal Stability (TGA, 5% weight loss) > 350 °C
Chemical Resistance High
Surface Energy Low
Dielectric Constant Low

The low surface energy characteristic of fluorinated compounds makes them ideal for creating water and oil repellent surfaces. numberanalytics.com Polymers and copolymers derived from this compound can be applied as thin coatings on various substrates to impart hydrophobicity and oleophobicity. Such coatings find applications in self-cleaning surfaces, anti-fouling coatings for marine applications, and protective layers for electronic components. The reactive nature of the double bond in the monomer can also be exploited to graft these fluorinated chains onto surfaces, creating highly durable and functionalized materials.

Utilization as a Synthetic Intermediate for Complex Fluorinated Organic Molecules

Beyond polymerization, the double bond in this compound serves as a handle for a variety of chemical transformations, making it a valuable intermediate in the synthesis of complex fluorinated molecules. acs.org

Hydrofluoroolefins (HFOs) are a class of unsaturated fluorinated compounds that have gained attention as potential refrigerants and solvents. wikipedia.orgtaylorandfrancis.com this compound can be considered a higher-order HFO and can be chemically modified to produce new generations of these compounds. For example, hydrogenation of the double bond would yield the corresponding saturated hydrofluoroalkane, which could be investigated for its thermodynamic properties as a refrigerant. mdpi.com Furthermore, selective functionalization of the double bond could lead to the synthesis of a library of new fluorinated solvents with specific boiling points and solvency characteristics. thieme-connect.com

The introduction of fluorinated fragments into ligands and catalysts can significantly influence their electronic properties and catalytic activity. This compound can be used as a starting material for the synthesis of novel fluoro-containing ligands. For instance, hydroformylation or hydroboration of the double bond, followed by further functional group transformations, can lead to the creation of phosphine (B1218219) or boronic acid ligands bearing a heptafluorononyl group. nih.gov These ligands could then be incorporated into transition metal complexes for applications in catalysis, potentially leading to catalysts with enhanced stability and selectivity.

Applications in Advanced Lubricants and Fluids Research

Fluorinated fluids and lubricants are known for their exceptional performance in extreme conditions, such as high temperatures and aggressive chemical environments. maconresearch.comamericanpremiumpetroleum.com The high thermal and chemical stability imparted by the fluorine atoms makes them suitable for demanding applications in the aerospace, automotive, and electronics industries. dakenchem.com

Table 2: Potential Applications of this compound Derivatives in Advanced Fluids

Application AreaPotential Derivative/FormulationKey Property
High-Temperature Lubricants Saturated analogue (1,1,1,2,2,3,3-Heptafluorononane)High thermal stability
Hydraulic Fluids Copolymers with viscosity modifiersControlled viscosity, chemical inertness
Lubricant Additives Low molecular weight oligomersReduced friction and wear

Environmental Chemistry Research Perspectives on 1,1,1,2,2,3,3 Heptafluoronon 4 Ene Highly Filtered

Investigation of Abiotic Degradation Pathways in Environmental Matrices

Abiotic degradation refers to the breakdown of a chemical compound in the environment through non-biological processes, such as reactions with light or water.

Direct photolytic degradation, or photolysis, involves the breakdown of a molecule caused by the absorption of photons from sunlight. For HFOs like 1,1,1,2,2,3,3-heptafluoronon-4-ene, direct photolysis is not considered a significant degradation pathway in the troposphere. The energy required to break the strong carbon-fluorine and carbon-carbon bonds typically exceeds the energy provided by ambient solar radiation that reaches the Earth's surface.

Instead, the primary atmospheric loss process for HFOs is indirect photo-oxidation, initiated by reaction with photochemically generated radicals, most importantly the hydroxyl radical (•OH). wikipedia.org The presence of the C=C double bond makes these molecules susceptible to rapid attack by these atmospheric oxidants. wikipedia.org

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. Based on the chemical nature of fluorinated olefins, this compound is expected to be hydrolytically stable under typical environmental conditions (i.e., neutral pH and ambient temperature). The carbon-fluorine bonds are exceptionally strong, and the carbon-carbon double bond is not susceptible to reaction with water in the absence of a catalyst.

Modeling studies on other perfluorinated compounds suggest that while certain functional groups can undergo hydrolysis, the core structure of fluoroalkenes is resilient. nih.govcore.ac.uk For instance, studies on fluorotelomer iodides (FTIs) show hydrolytic half-lives of around 130 days in natural waters, but this degradation is associated with the iodide functional group, not the fluorinated chain itself. nih.govcore.ac.ukresearchgate.net Therefore, significant transformation of this compound via hydrolysis is unlikely, and its transformation products in aquatic systems would predominantly derive from the deposition of atmospheric oxidation products.

Chemical Transformation Studies in Simulated Environmental Systems

The most significant transformation pathway for this compound in the environment is its gas-phase reaction in the atmosphere. The reactivity of HFOs leads to short atmospheric lifetimes, which in turn results in low Global Warming Potentials (GWPs). wikipedia.orgnoaa.gov

The degradation is initiated by the addition of a hydroxyl (•OH) radical across the double bond. This reaction is typically fast, leading to atmospheric lifetimes on the order of days to a few weeks for most HFOs. wikipedia.org For this compound (CF₃CF₂CF₂CF=CH(CH₂)₃CH₃), the •OH radical can add to either carbon of the double bond, forming two possible fluoroalkyl radical intermediates. These radicals then react rapidly with atmospheric oxygen (O₂) to form peroxy radicals.

Subsequent reactions of these peroxy radicals lead to the cleavage of the carbon skeleton at the position of the original double bond. This process is expected to yield two primary types of degradation products: a fluorinated carbonyl compound from the heptafluoro-side of the molecule and a non-fluorinated carbonyl compound from the butyl-side. The fluorinated carbonyl compound, heptafluorobutanoyl fluoride (B91410) (CF₃CF₂CF₂C(O)F), would likely hydrolyze rapidly in atmospheric water droplets to form heptafluorobutanoic acid (HFBA; CF₃CF₂CF₂COOH). The butyl-side of the molecule would likely form valeraldehyde (B50692) (CH₃(CH₂)₃CHO), which would then undergo further oxidation.

Table 1: Expected Atmospheric Degradation Pathway for this compound

Reaction StepReactantsProductsNotes
InitiationThis compound + •OHFluorinated alkyl radical intermediatesThe primary atmospheric loss process, attacking the C=C double bond.
PropagationFluoroalkyl radical + O₂Peroxy radicals (RO₂•)A rapid reaction in the atmosphere.
Further ReactionsPeroxy radicals + (NO, HO₂, RO₂)Alkoxy radicals (RO•)Leads to cleavage of the carbon chain.
Final Products (Expected)Alkoxy radicalsHeptafluorobutanoic acid (HFBA) + ValeraldehydeFormed after chain cleavage and subsequent hydrolysis of initial carbonyl products. HFBA is a persistent perfluoroalkyl acid (PFAA).

Methodological Development for Environmental Monitoring of Fluorinated Olefins

The detection and quantification of HFOs and their degradation products in environmental matrices present analytical challenges due to their diverse physicochemical properties. Methodological development is crucial for understanding their distribution and fate.

For the parent compound, this compound, which is expected to be volatile, the primary analytical technique for air samples is Gas Chromatography coupled with Mass Spectrometry (GC-MS). eurofins.com This often involves sample pre-concentration using methods like collection in specially prepared canisters, followed by thermal desorption to achieve the low detection limits required for ambient air monitoring. eurofins.com

For the expected degradation products, such as heptafluorobutanoic acid (HFBA), which are non-volatile and water-soluble, the preferred analytical method is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). eurofins.com This technique is the standard for analyzing per- and polyfluoroalkyl substances (PFAS) in water, soil, and biological samples. Sample preparation for LC-MS/MS typically involves solid-phase extraction (SPE) to isolate and concentrate the analytes from the environmental matrix. eurofins.com

Broader screening methods are also employed to assess the total burden of organofluorine compounds. Combustion Ion Chromatography (CIC) is used to measure Total Organic Fluorine (TOF) or Adsorbable Organic Fluorine (AOF), providing a measure of the total mass of fluorine in organic compounds without identifying individual substances. eurofins.com

Table 2: Analytical Techniques for Monitoring Fluorinated Olefins and Their Byproducts

TechniqueTarget Analyte TypeMatrixDescription
GC-MSVolatile parent compounds (e.g., HFOs)AirSeparates volatile compounds, with mass spectrometry for identification and quantification. Often requires pre-concentration. eurofins.com
LC-MS/MSNon-volatile, polar degradation products (e.g., PFCAs)Water, Soil, BiotaHighly sensitive and specific method for identifying and quantifying trace levels of PFAS in complex matrices. eurofins.com
CICTotal Organic Fluorine (TOF)Water, SolidsA screening method that combusts the sample to convert all organic fluorine to hydrogen fluoride (HF), which is then measured by ion chromatography. eurofins.com

Future Research Directions and Unexplored Avenues for 1,1,1,2,2,3,3 Heptafluoronon 4 Ene

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis and modification of 1,1,1,2,2,3,3-Heptafluoronon-4-ene could be significantly advanced through the adoption of flow chemistry and automated synthesis. Continuous-flow reactors offer enhanced control over reaction parameters such as temperature, pressure, and mixing, which is particularly advantageous for managing the high reactivity and potential hazards associated with some fluorination reactions.

Future research should focus on developing robust flow-based protocols for the synthesis and derivatization of this compound. This would involve the design of microreactors that can handle corrosive reagents like hydrogen fluoride (B91410) and allow for the safe in-situ generation of reactive intermediates. acs.org Automated platforms, integrating robotic systems with real-time reaction monitoring, could enable high-throughput screening of reaction conditions and catalysts, accelerating the discovery of novel transformations of the heptafluoronon-4-ene scaffold. The development of such automated systems would facilitate the rapid generation of a library of derivatives for further investigation.

Biocatalytic Approaches to Fluorinated Alkene Transformations

Biocatalysis has emerged as a powerful and sustainable tool in organic synthesis, offering high selectivity under mild reaction conditions. numberanalytics.comnumberanalytics.com The application of biocatalytic methods to transform this compound is a largely unexplored and promising research avenue. While the enzymatic incorporation of fluorine is challenging, the use of enzymes to modify existing fluorinated molecules is gaining traction. nih.govchemrxiv.org

Future investigations could explore the use of various enzyme classes for the transformation of the alkene bond in this compound. For instance, ene-reductases could be employed for the stereoselective reduction of the double bond, while P450 monooxygenases or dioxygenases could be engineered to catalyze epoxidation or dihydroxylation reactions. nih.gov Directed evolution techniques could be instrumental in tailoring enzymes to accept the sterically demanding and electronically distinct heptafluoronon-4-ene as a substrate and to achieve high catalytic efficiency and selectivity. chemistryviews.org The development of biocatalytic cascades could further enable multi-step transformations in a single pot, leading to complex and valuable chiral fluorinated building blocks. nih.gov

Table 1: Potential Biocatalytic Transformations for this compound

Enzyme Class Potential Transformation Potential Product
Ene-reductases Asymmetric reduction of C=C bond Chiral 1,1,1,2,2,3,3-Heptafluorononane
P450 Monooxygenases Epoxidation of the C=C bond 1,1,1,2,2,3,3-Heptafluoro-4,5-epoxynonane
Hydratases Hydration of the C=C bond 1,1,1,2,2,3,3-Heptafluorononan-4-ol or -5-ol
Halohydrin dehalogenases Halofunctionalization of the C=C bond Halogenated derivatives of heptafluorononanol

Rational Design of Derivatives with Tunable Reactivity and Properties

The strategic design of derivatives of this compound can lead to new molecules with tailored physical, chemical, and biological properties. The introduction of different functional groups onto the non-fluorinated portion of the molecule or modifications at the double bond can significantly alter its reactivity, lipophilicity, and conformational preferences. mdpi.com

Future research in this area should focus on establishing clear structure-property and structure-reactivity relationships. This can be achieved by synthesizing a systematic series of derivatives and evaluating their properties. For example, introducing electron-withdrawing or electron-donating groups at the allylic or vinylic positions could modulate the reactivity of the double bond towards electrophilic or nucleophilic attack. The strategic placement of functional groups capable of forming hydrogen bonds or other non-covalent interactions could also be explored to influence the self-assembly and material properties of these derivatives.

Advanced Characterization Beyond Conventional Techniques

A deep understanding of the structure and dynamics of this compound and its derivatives requires the application of advanced characterization techniques beyond standard NMR and mass spectrometry. The presence of multiple fluorine atoms can introduce complex NMR spectral patterns and influence the molecule's conformational landscape.

Future research should employ a multi-technique approach to fully characterize these compounds. Advanced NMR techniques, such as 19F-1H HOESY (Heteronuclear Overhauser Effect Spectroscopy), can provide valuable insights into through-space interactions and conformational preferences. Gas-phase techniques like ion mobility-mass spectrometry could be used to separate and characterize different conformers. For solid-state characterization, techniques such as X-ray diffraction of single crystals would be invaluable for unambiguously determining the three-dimensional structure. acs.org Furthermore, spectroscopic methods combined with computational analysis can reveal subtle details about non-covalent interactions involving fluorine. acs.orgnih.gov

Synergistic Computational-Experimental Research Programs

The integration of computational chemistry with experimental studies offers a powerful paradigm for accelerating the discovery and development of new fluorinated compounds and reactions. researchgate.netacs.orgnih.gov Computational models can provide valuable insights into reaction mechanisms, predict molecular properties, and guide experimental design, thereby saving time and resources.

Future research on this compound should be built upon a strong synergy between computational and experimental efforts. Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure and reactivity of the molecule, predict the outcomes of various chemical transformations, and elucidate reaction mechanisms. mdpi.com Molecular dynamics simulations can be used to study the conformational dynamics and interactions of these molecules in different environments. acs.orgnih.gov The predictions from these computational studies can then be tested and validated through targeted experiments, creating a feedback loop that refines both the theoretical models and the experimental approaches. This integrated strategy will be crucial for the rational design of novel derivatives and for uncovering new reactivity patterns of this compound.

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 1,1,1,2,2,3,3-Heptafluoronon-4-ene, and what intermediates are critical to its preparation?

  • Methodological Answer : The synthesis typically involves halogenation or fluorination of precursor alkenes. For example, bromination of perfluorinated alkanes using reagents like N-bromosuccinimide (NBS) under radical initiation can yield halogenated intermediates (e.g., 7-bromoheptane derivatives), as demonstrated in analogous heptafluorinated compounds . Key intermediates include iodinated or brominated perfluoroalkanes, which are subsequently subjected to elimination or coupling reactions to form the double bond. Purification via fractional distillation under inert atmospheres is essential to minimize decomposition .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

  • Methodological Answer :

  • 19F NMR : Critical for identifying fluorine environments and confirming substitution patterns. Chemical shifts between -70 to -120 ppm are typical for CF3 and CF2 groups .
  • GC-MS : Used to assess purity and detect degradation products. Electron ionization (EI) at 70 eV provides fragmentation patterns unique to perfluorinated alkenes .
  • IR Spectroscopy : C-F stretching vibrations (1000–1300 cm⁻¹) and C=C stretches (~1650 cm⁻¹) confirm functional groups .

Advanced Research Questions

Q. How does the electronic configuration of this compound influence its reactivity in radical polymerization or cycloaddition reactions?

  • Methodological Answer : The electron-deficient double bond due to adjacent fluorinated groups promotes reactivity with electron-rich dienophiles in Diels-Alder reactions. Computational studies (DFT or ab initio methods) can map frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity. Experimental validation involves monitoring reaction kinetics under controlled temperatures and analyzing products via HPLC or NMR .

Q. What are the challenges in identifying environmental degradation products of this compound using current chromatographic methods?

  • Methodological Answer : Degradation products, such as perfluorinated carboxylic acids (PFCAs), require advanced separation techniques due to their polarity and low volatility:

  • HPLC-ESI-MS/MS : Effective for detecting ionic species like trifluoroacetate derivatives. Use C18 columns with methanol/water gradients and negative-ion mode .
  • Challenges : Co-elution with matrix interferents and low ionization efficiency necessitate derivatization (e.g., methyl ester formation) or isotopic labeling .

Q. How can computational models predict the thermodynamic stability and thermal decomposition pathways of this compound?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Simulate bond dissociation energies (BDEs) under thermal stress. For example, C-F bonds exhibit higher BDEs (~485 kJ/mol) than C-H bonds, delaying decomposition .
  • Thermogravimetric Analysis (TGA) : Correlate weight loss profiles (e.g., onset at >200°C) with predicted degradation mechanisms like β-elimination or radical chain scission .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported reaction yields for this compound synthesis across studies?

  • Methodological Answer :

  • Controlled Replication : Standardize reaction conditions (e.g., solvent purity, catalyst loading, and inert atmosphere) to isolate variables.
  • In Situ Monitoring : Use FT-IR or Raman spectroscopy to track intermediate formation and optimize reaction quenching times .
  • Statistical Design of Experiments (DoE) : Apply factorial designs to identify critical factors (e.g., temperature, stoichiometry) affecting yield .

Notes

  • Avoid commercial sources (e.g., ).
  • Computational and experimental methodologies should align with peer-reviewed protocols (e.g., PubChem, Pharos Project) .
  • Structural analogs (e.g., iodinated heptafluorobutane in ) provide insights into reaction mechanisms.

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